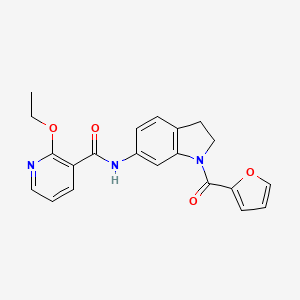

2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-2-27-20-16(5-3-10-22-20)19(25)23-15-8-7-14-9-11-24(17(14)13-15)21(26)18-6-4-12-28-18/h3-8,10,12-13H,2,9,11H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBSQSWDWHJGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, which can be achieved through cyclization reactions using stoichiometric azobisisobutyronitrile, excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol . The intermediate indole compound is then further reacted with furan-2-carbonyl chloride to introduce the furan moiety. Finally, the nicotinamide group is introduced through a coupling reaction with 2-ethoxy nicotinic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic substitution can be facilitated by using Lewis acids like aluminum chloride.

Major Products Formed

Oxidation: Formation of furan-2,3-dione derivatives.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of various substituents on the indole ring.

Scientific Research Applications

2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, modulating their activity. The furan and nicotinamide groups can also interact with enzymes and proteins, affecting their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

The furan-2-carbonyl moiety introduces electron-withdrawing effects, which could influence binding interactions in enzymatic assays . Replacing the furan with a thiophene (as in 2-methoxy-N-(thiophene-2-carbonyl)indole-5-carboxamide) alters electronic properties and steric bulk, possibly affecting target selectivity .

Synthetic Strategies :

- The use of EEDQ as a coupling reagent is common in nicotinamide derivatives, enabling efficient amide bond formation under mild conditions . This contrasts with more modern reagents like HATU, which may offer higher yields but require stringent anhydrous conditions.

Structural Characterization :

- Crystallographic studies using programs like SHELX (e.g., SHELXL for refinement) are critical for determining the 3D conformation of such compounds, aiding in structure-activity relationship (SAR) analyses . For instance, the indoline-furan carbonyl linkage in the target compound may adopt a planar conformation, influencing π-π stacking interactions with biological targets.

Lumping Strategies in Computational Studies :

- Compounds with similar backbones (e.g., nicotinamide cores) but varying substituents are often "lumped" in computational models to predict reactivity or environmental behavior. For example, the lumping strategy could group ethoxy-, methoxy-, and mercapto-substituted nicotinamides to simplify reaction networks in drug metabolism studies .

Research Findings and Implications

- The furan substituent may mimic natural substrates in kinase binding pockets, suggesting a hypothetical mechanism of action .

- Computational modeling (using lumped reaction networks) could predict degradation pathways .

Biological Activity

2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide is a synthetic compound that has garnered interest due to its potential biological activities, specifically in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Synthesis

The compound features a complex structure combining indole, furan, and nicotinamide moieties. The synthesis typically involves multi-step organic reactions, starting with the preparation of the indole derivative through cyclization reactions. The structural formula is as follows:

Antimicrobial Properties

Recent studies have highlighted the compound's antifungal activity against Candida albicans, a common pathogenic yeast. In a study evaluating various nicotinamide derivatives, this compound demonstrated significant antifungal effects with a minimum inhibitory concentration (MIC) that suggests strong potential against resistant strains.

Table 1: Antifungal Activity Against Candida albicans

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 0.25 - 1 | Fungicidal |

| Fluconazole | 0.125 - 0.5 | Fungicidal |

The compound was effective in disrupting the cell wall of C. albicans, leading to structural changes that indicate its potential as an antifungal agent .

Anticancer Activity

The anticancer properties of this compound are also under investigation. Similar indole derivatives have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). While specific data on this compound's anticancer activity is limited, its structural similarities to other active compounds suggest potential efficacy.

Table 2: Cytotoxicity Against Cancer Cell Lines

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The indole moiety can bind to various receptors and enzymes, modulating their activity and influencing cellular pathways. This modulation can lead to apoptosis in cancer cells and disruption of fungal cell integrity.

Case Studies and Research Findings

In a recent study focusing on the structure-activity relationship (SAR) of nicotinamide derivatives, researchers found that modifications to the furan and indole groups significantly impacted antifungal potency. The study emphasized the importance of these modifications in enhancing bioactivity against resistant strains of C. albicans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.